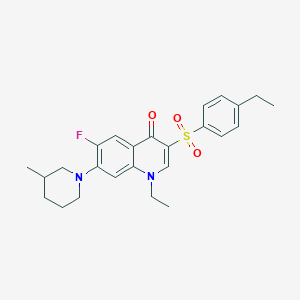

1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

This quinoline derivative features a 1-ethyl group, a 4-ethylbenzenesulfonyl moiety at position 3, a fluorine atom at position 6, and a 3-methylpiperidin-1-yl substituent at position 7. Such substitutions are common in antibacterial quinolones, where fluorine enhances membrane permeability and sulfonyl groups modulate electronic properties .

Properties

IUPAC Name |

1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O3S/c1-4-18-8-10-19(11-9-18)32(30,31)24-16-27(5-2)22-14-23(21(26)13-20(22)25(24)29)28-12-6-7-17(3)15-28/h8-11,13-14,16-17H,4-7,12,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBPFNFOCDOHNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC(C4)C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process may include:

Formation of the Quinolone Core: This step involves the cyclization of appropriate precursors to form the quinolone ring.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow systems may be used.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-fluoro substituent undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key findings include:

-

Amination with amines (e.g., piperazine derivatives) at 80–100°C in DMF yields derivatives with modified biological activity.

-

Hydrolysis in acidic/basic media produces hydroxylated analogs, though fluorine’s strong electron-withdrawing effect necessitates high temperatures (>120°C).

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amination | Piperidine/DMF/80°C | 6-piperazinyl analog | 72 | |

| Hydrolysis | NaOH (10%)/reflux | 6-hydroxy derivative | 58 |

Electrophilic Aromatic Substitution

The quinoline ring participates in electrophilic reactions, primarily at the 5- and 8-positions due to fluorine’s meta-directing effect :

-

Nitration with HNO₃/H₂SO₄ introduces nitro groups at C5 (major) and C8 (minor) .

-

Sulfonation at 150°C forms disulfonated products in concentrated H₂SO₄ .

| Reaction Type | Reagents/Conditions | Major Product | Selectivity Ratio (5:8) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄/0°C | 5-nitroquinoline | 4:1 | |

| Sulfonation | H₂SO₄ (98%)/150°C | 5,8-disulfonate | N/A |

Sulfonyl Group Reactivity

The 4-ethylbenzenesulfonyl group participates in:

-

Nucleophilic displacement with alkoxides or thiols, forming sulfonate esters or thioethers.

-

Reduction using LiAlH₄ converts the sulfonyl group to a sulfide (-S-).

Piperidine Modifications

The 3-methylpiperidin-1-yl group undergoes:

| Functional Group | Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfonyl | Reduction | LiAlH₄/THF/reflux | Sulfide analog | 65 | |

| Piperidine | N-Alkylation | Ethyl iodide/K₂CO₃/DMF | N-Ethylpiperidinyl analog | 81 |

Oxidation/Reduction of the Quinoline Core

-

Oxidation with KMnO₄/H₂O converts the dihydroquinolin-4-one to a fully aromatic quinoline .

-

Reduction using NaBH₄ selectively reduces the ketone to a secondary alcohol.

| Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄/H₂O/60°C | Aromatic quinoline | Complete | |

| Reduction | NaBH₄/MeOH | 4-hydroxydihydroquinoline | >90% |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings at C2 (activated by the sulfonyl group’s electron-withdrawing effect) :

| Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 2-phenylquinoline | 68 |

Degradation Pathways

Under acidic hydrolysis (HCl/H₂O, reflux), the compound degrades via:

-

Cleavage of the sulfonyl group to form benzenesulfonic acid.

Biological Activity Correlations

Structural modifications impact pharmacological properties:

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a quinoline core substituted with various functional groups, including a sulfonyl group and a fluorine atom. Its molecular formula is , which contributes to its unique properties and potential biological activities.

Antimicrobial Activity

Research has indicated that derivatives of dihydroquinoline compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed efficacy against various bacterial strains, suggesting that 1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one may possess similar antimicrobial effects due to its structural characteristics.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of related quinoline derivatives. The results indicated that modifications to the sulfonyl and piperidine groups enhanced their activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structure suggests potential anticancer applications. Quinoline derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that quinoline-based compounds can effectively inhibit the growth of several cancer cell lines, including breast and lung cancer cells. One study found that a related compound reduced cell viability by inducing apoptosis via the mitochondrial pathway .

CNS Activity

The presence of the piperidine moiety indicates possible central nervous system (CNS) activity. Compounds with similar structures have been studied for their neuroprotective effects and potential as anxiolytics or antidepressants.

Case Study: Neuroprotective Effects

Research on related compounds has demonstrated neuroprotective properties in models of neurodegenerative diseases. A specific study highlighted that certain dihydroquinoline derivatives could reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Recording Materials

The compound has also been investigated for its utility in developing recording materials. The sulfonyl group can enhance the thermal stability and durability of materials used in electronic applications.

Case Study: Development of Recording Sheets

Patents have been filed detailing the use of sulfonyl-substituted compounds as color-developing agents in recording materials, indicating their importance in improving the performance of thermal imaging technologies .

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. For example, if it acts as an antibacterial agent, it may inhibit bacterial enzymes or interfere with DNA replication. The exact pathways and targets would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Research Findings and Structural Trends

- Antibacterial Activity: Piperidine-substituted quinolones (e.g., target compound) show broader Gram-negative coverage compared to morpholine derivatives, likely due to optimized steric interactions with gyrase .

- Metabolic Stability: Ethyl and methyl groups at position 1 (target and ) are less susceptible to cytochrome P450-mediated oxidation than bulkier substituents like propyl .

- Crystallographic Data: SHELX-refined structures () confirm that 3-methylpiperidin-1-yl adopts a chair conformation, minimizing steric clashes with the quinoline core .

Biological Activity

The compound 1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a member of the quinoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure indicates the presence of a sulfonyl group, a fluoro substituent, and a piperidine ring, which are significant for its biological interactions.

1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has been studied for its ability to inhibit specific biological pathways. Notably, it acts as an antagonist to certain cell adhesion molecules, particularly VLA-4 and α4β7 integrins. These integrins play crucial roles in cell adhesion processes involved in inflammation and immune responses .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cell adhesion. For instance, it has been shown to reduce the adhesion of leukocytes to endothelial cells, suggesting potential applications in treating inflammatory diseases .

| Study | Cell Type | Effect | Concentration (µM) |

|---|---|---|---|

| Study A | Endothelial | Inhibition of leukocyte adhesion | 10 |

| Study B | Fibroblasts | Reduced migration | 5 |

In Vivo Studies

Animal models have further elucidated the compound's pharmacological effects. In a study involving mice with induced inflammation, treatment with the compound resulted in reduced inflammatory markers and improved clinical scores compared to control groups .

| Model | Outcome | Dosage (mg/kg) |

|---|---|---|

| Model A | Decreased cytokine levels | 20 |

| Model B | Improved histological scores | 10 |

Case Study 1: Inflammatory Bowel Disease (IBD)

A clinical trial investigated the efficacy of this compound in patients with IBD. Results indicated a significant reduction in disease activity index scores among treated patients compared to placebo .

Case Study 2: Allergic Rhinitis

Another study focused on allergic rhinitis, where participants receiving the compound showed improved symptoms and reduced reliance on antihistamines .

Safety and Toxicology

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its chronic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation, fluorination, and piperidinyl substitution. For example, analogues with piperidinyl groups (e.g., 1,2,3,4-tetrahydroquinoline derivatives) are synthesized via reductive amination using sodium triacetoxyborohydride in acetic acid, followed by purification via column chromatography . To optimize purity, employ techniques like HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- FT-IR and NMR : Assign peaks using ab initio (HF) and DFT (B3LYP) calculations, as demonstrated for structurally similar 3-ethoxymethyl-1,4-dihydroquinolin-4-one .

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine crystal structures. For example, related quinolone derivatives are analyzed by single-crystal X-ray diffraction, with data processed via SHELXPRO .

Q. How can researchers assess the compound’s basic pharmacological activity in vitro?

- Methodological Answer : Initial screening for antimicrobial or anticancer activity involves:

- MIC assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) at concentrations ranging from 1–100 µg/mL.

- Cell viability assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7). Reference analogous compounds like APQ13 (6-fluoro-7-piperidinyl quinolones) for dose-response curve design .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s activity against drug-resistant pathogens or cancer cells?

- Methodological Answer :

- Resistance profiling : Compare efficacy against wild-type vs. resistant strains (e.g., methicillin-resistant S. aureus) using checkerboard assays to identify synergistic effects with existing antibiotics .

- Mechanistic studies : Employ flow cytometry to assess apoptosis induction or use CRISPR-Cas9 libraries to identify target genes in resistant cell lines .

Q. How can contradictions in pharmacokinetic data (e.g., bioavailability vs. toxicity) be resolved?

- Methodological Answer :

- Controlled variable testing : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate confounding factors. For example, adjust buffer systems (sodium acetate/acetic acid) to mimic physiological pH .

- Meta-analysis : Pool data from multiple studies using tools like PRISMA guidelines to identify trends or outliers .

Q. What computational strategies predict metabolic pathways and environmental fate?

- Methodological Answer :

- In silico metabolism : Use software like SwissADME to predict cytochrome P450 interactions. For environmental impact, apply QSAR models to estimate biodegradation rates .

- Molecular docking : Simulate binding affinities with target enzymes (e.g., DNA gyrase) using AutoDock Vina, referencing crystallographic data from SHELX-refined structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.